6,7,8-trifluoro-1,2,3,4-tetrahydroisoquinoline

Medicinal Chemistry Drug Design ADME Prediction

6,7,8-Trifluoro-1,2,3,4-tetrahydroisoquinoline (CAS 1339156-15-8) is a privileged THIQ scaffold with a unique tri-fluorination pattern that blocks metabolic hot spots, improves CNS penetration (cLogP 1.75, TPSA 12.03 Ų), and modulates oncogenic target interactions. This specific pattern is not interchangeable with mono- or di-fluoro analogs, making targeted procurement essential for SAR integrity and pharmacokinetic optimization.

Molecular Formula C9H8F3N
Molecular Weight 187.16 g/mol
CAS No. 1339156-15-8
Cat. No. B6262287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7,8-trifluoro-1,2,3,4-tetrahydroisoquinoline
CAS1339156-15-8
Molecular FormulaC9H8F3N
Molecular Weight187.16 g/mol
Structural Identifiers
SMILESC1CNCC2=C(C(=C(C=C21)F)F)F
InChIInChI=1S/C9H8F3N/c10-7-3-5-1-2-13-4-6(5)8(11)9(7)12/h3,13H,1-2,4H2
InChIKeyZKJWTLXETCFLQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7,8-Trifluoro-1,2,3,4-tetrahydroisoquinoline (CAS 1339156-15-8) Procurement Guide


6,7,8-Trifluoro-1,2,3,4-tetrahydroisoquinoline (CAS 1339156-15-8) is a fluorinated building block derived from the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, which is recognized as a privileged structure in medicinal chemistry due to its presence in numerous pharmaceuticals and natural products . The compound features three fluorine atoms substituted at the 6, 7, and 8 positions of the isoquinoline ring, a pattern distinct from other fluorinated THIQ analogs such as 6-fluoro-, 7,8-difluoro-, or 5,6,7,8-tetrafluoro-derivatives . This specific fluorination pattern is a strategic modification aimed at influencing electronic properties, metabolic stability, lipophilicity, and membrane permeability for drug candidate optimization .

Why Generic Substitution Fails for 6,7,8-Trifluoro-1,2,3,4-tetrahydroisoquinoline (CAS 1339156-15-8)


Fluorinated tetrahydroisoquinoline (THIQ) derivatives are not interchangeable due to the precise impact of fluorine substitution patterns on molecular properties. Even minor changes in the number or position of fluorine atoms on the THIQ core can lead to significant alterations in a compound's metabolic stability, lipophilicity, and binding interactions . For instance, studies on related THIQ scaffolds have shown that introducing a fluorine atom at a specific position can triple a compound's half-life in metabolic stability assays (t1/2 21 min vs 7 min) [1]. Therefore, substituting 6,7,8-trifluoro-THIQ with a mono-fluoro, di-fluoro, or differently positioned fluorinated analog without rigorous validation could jeopardize the intended biological activity or pharmacokinetic profile of the final compound, making targeted procurement essential.

Quantitative Evidence Guide for 6,7,8-Trifluoro-1,2,3,4-tetrahydroisoquinoline (CAS 1339156-15-8) Differentiation


Differential Lipophilicity (cLogP) vs. Mono- and Non-Fluorinated THIQ Analogs

The 6,7,8-trifluoro substitution pattern confers a higher calculated lipophilicity (cLogP) compared to analogs with fewer fluorine atoms, a key determinant for membrane permeability and blood-brain barrier penetration. This data allows for direct comparison of the physicochemical profile against common alternatives .

Medicinal Chemistry Drug Design ADME Prediction

Polar Surface Area (PSA) Optimization Relative to Higher-Fluorinated Analogs

While increasing fluorination generally enhances lipophilicity, the 6,7,8-trifluoro pattern strikes a specific balance with topological polar surface area (TPSA). This value can be compared against tetra-fluorinated or other substitution patterns to understand its potential impact on passive permeability and efflux pump interactions .

Drug Design ADME CNS Drug Delivery

Improved Metabolic Stability Inferred from Fluorine Blockade (Class-Level Inference)

Fluorination of the THIQ scaffold is a proven strategy to block sites of oxidative metabolism, thereby improving metabolic stability. While direct data for 6,7,8-trifluoro-THIQ is absent, class-level evidence shows that blocking a single metabolic 'hot spot' with a fluorine atom can triple a compound's half-life in human hepatic microsome assays [1]. The 6,7,8-trifluoro pattern likely provides multiple sites of metabolic blockade compared to mono- or di-fluoro analogs.

Drug Metabolism Pharmacokinetics Lead Optimization

Recommended Application Scenarios for 6,7,8-Trifluoro-1,2,3,4-tetrahydroisoquinoline (CAS 1339156-15-8)


Optimization of CNS Drug Candidates Requiring Enhanced Brain Penetration

The 6,7,8-trifluoro-THIQ scaffold is particularly well-suited for medicinal chemistry programs targeting central nervous system (CNS) disorders. Its calculated lipophilicity (cLogP = 1.75) and polar surface area (TPSA = 12.03 Ų) fall within the optimal range for crossing the blood-brain barrier . In contrast to more polar analogs, this compound can serve as a key intermediate for improving the brain penetration of new chemical entities, as supported by its favorable physicochemical profile.

Scaffold for Designing Metabolically Stable Lead Compounds

Given the well-documented role of fluorine in blocking oxidative metabolism on the THIQ core, the 6,7,8-trifluoro pattern is a strategic choice for projects where improving metabolic stability is a primary goal [1]. By blocking multiple potential metabolic 'hot spots', this building block may help medicinal chemists design leads with lower intrinsic clearance and longer half-lives, reducing the risk of late-stage attrition due to poor pharmacokinetics.

Building Block for Structure-Activity Relationship (SAR) Studies in Oncology

The THIQ scaffold is central to numerous anticancer agents, and fluorination is known to modulate interactions with oncogenic targets like KRas . The 6,7,8-trifluoro-THIQ provides a unique, electron-deficient aromatic ring system for SAR exploration. Its distinct electronic properties, compared to mono- or di-fluorinated analogs, make it an essential component for systematic lead optimization libraries aimed at improving potency and binding affinity to challenging protein targets in oncology.

Quote Request

Request a Quote for 6,7,8-trifluoro-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.